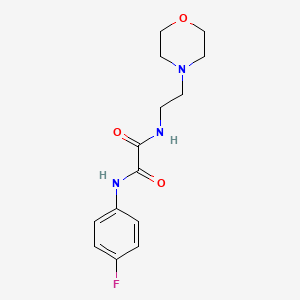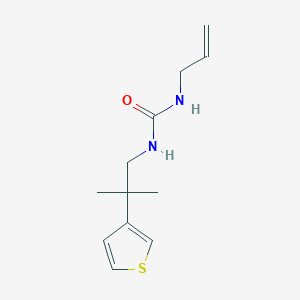
1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” is a chemical compound with the molecular formula C12H18N2OS and a molecular weight of 238.35. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, an allyl group, and a urea group. The thiophene ring is a five-membered ring with one sulfur atom . The allyl group is a substituent with the structural formula −CH2−HC=CH2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” likely involve allylic shifts, which are organic chemical reactions where a reaction at a center vicinal to a double bond causes the double bond to shift to an adjacent pair of atoms .Scientific Research Applications
Antibacterial Applications
- Synthesis and Antibacterial Evaluation : The synthesis of ureides derived from Baylis-Hillman derivatives, including compounds structurally similar to 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, was conducted. These compounds demonstrated notable antibacterial activity, with some showing superior or equivalent efficacy to standard antibacterial agents (S. Nag et al., 2006).
Chiral Separation and Catalysis
- Molecular Structure in Chiral Separation : The molecular structure of a chromatographic chiral selector based on a terguride derivative, structurally related to this compound, was analyzed. This study contributed to understanding the chiral recognition mechanism of ergot alkaloids in liquid chromatographic methods (F. Bachechi et al., 1998).
Chemical Synthesis and Reactions
- 1,3-Diaza-Claisen Rearrangements : Tertiary allylic amines with electron-deficient alkenes reacted with isocyanates and isothiocyanates to yield highly substituted ureas and thioureas through formal 1,3-diaza-Claisen rearrangements. This indicates the reactivity potential of compounds similar to this compound in organic synthesis (Rachel M. Aranha et al., 2009).
Structural Analysis and Material Science
- Hydrogen Bonding and Structure Analysis : Investigations into the structure and hydrogen bonding of solid N1-Alkyl-N2-(2-hydroxy, 4- or 5-methylphenyl)thioureas provided insights into the conformational stability and rotational barriers of such compounds, which can be extrapolated to similar urea derivatives (I. Wawer et al., 2000).
Catalytic Applications and Organic Synthesis
- Aryl Ketone Catalyzed Radical Allylation : The catalytic introduction of an allyl group in various substances, including a process that can be related to the functionality of this compound, was achieved under photoirradiation. This represents a novel approach to organic synthesis and catalysis (S. Kamijo et al., 2016).
Biomedical Research and Drug Development
- Synthesis and Activity of Urea Derivatives : The synthesis of novel chiral (thio)ureas and their application as organocatalysts and ligands in asymmetric synthesis were explored, demonstrating the potential of urea derivatives in medicinal chemistry and drug development (M. Hernández-Rodríguez et al., 2008).
Hydrogel Formation and Material Science
- Hydrogel Formation : A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, structurally related to the compound , revealed its ability to form hydrogels, demonstrating the potential application in material science (G. Lloyd et al., 2011).
Biochemistry and Molecular Biology
- Urea Derivatives and Plant Biology : The study of urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, showed cytokinin-like activity and the ability to enhance adventitious root formation, indicating potential applications in plant biology and agriculture (A. Ricci et al., 2009).
Future Directions
The future directions for the study and application of “1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” and similar compounds could involve further exploration of their synthesis methods and potential biological effects . As thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds , there is likely to be ongoing research in this area.
properties
IUPAC Name |
1-(2-methyl-2-thiophen-3-ylpropyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-4-6-13-11(15)14-9-12(2,3)10-5-7-16-8-10/h4-5,7-8H,1,6,9H2,2-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBBVTFJJBIIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC=C)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



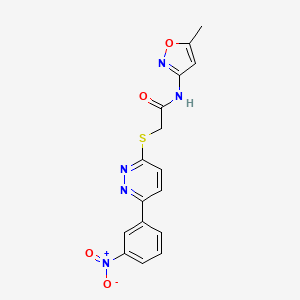
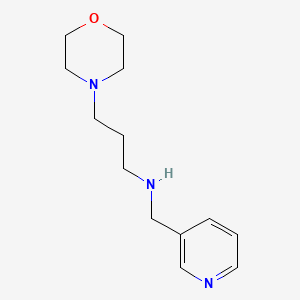
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2656051.png)
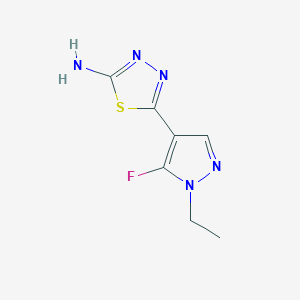
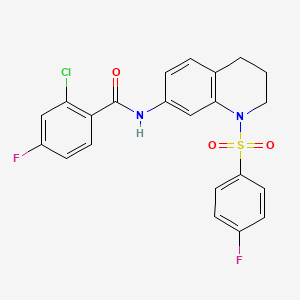
![Ethyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2656057.png)

![7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656059.png)
![(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride](/img/structure/B2656060.png)
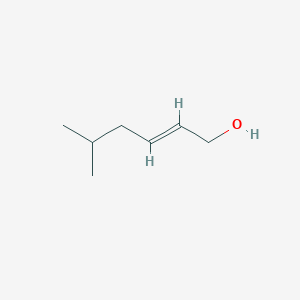
![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2656062.png)
